molecular formula C25H22O10 B1261334 catiguanin B

catiguanin B

Cat. No. B1261334
M. Wt: 482.4 g/mol
InChI Key: XECJBJHITROSPL-WSONZKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catiguanin B is an organic heterotetracyclic compound that is 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthene substituted by a 3,4-dihydroxyphenyl group at position 2, hydroxy groups at positions 3, 5, 9 and 10 and a 2-methoxy-2-oxoethyl group at position 12 (the 2R,3R,12S stereoisomer). It is isolated from the barks of Trichilia catigua and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is an extended flavonoid, an organic heterotetracyclic compound, a polyphenol, a methyl ester and a member of catechols.

Scientific Research Applications

Antioxidant Activity

Catiguanin B, identified from the bark of Trichilia catigua, has been shown to exhibit potent antioxidant activity. This is evident in its ability to scavenge alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals, with IC50 values in the 2.3-9.4 microM range. This suggests its potential application in combating oxidative stress-related conditions (Tang et al., 2007).

properties

Product Name

catiguanin B

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

methyl 2-[(2R,3R,12S)-2-(3,4-dihydroxyphenyl)-3,5,9,10-tetrahydroxy-2,3,4,12-tetrahydropyrano[2,3-a]xanthen-12-yl]acetate

InChI

InChI=1S/C25H22O10/c1-33-22(32)7-12-11-5-17(29)18(30)9-20(11)34-21-8-15(27)13-6-19(31)24(35-25(13)23(12)21)10-2-3-14(26)16(28)4-10/h2-5,8-9,12,19,24,26-31H,6-7H2,1H3/t12-,19+,24+/m0/s1

InChI Key

XECJBJHITROSPL-WSONZKGWSA-N

Isomeric SMILES

COC(=O)C[C@H]1C2=CC(=C(C=C2OC3=C1C4=C(C[C@H]([C@H](O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O

Canonical SMILES

COC(=O)CC1C2=CC(=C(C=C2OC3=C1C4=C(CC(C(O4)C5=CC(=C(C=C5)O)O)O)C(=C3)O)O)O

synonyms

catiguanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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